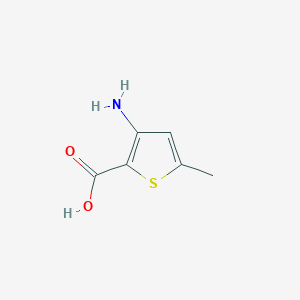

3-Amino-5-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEZJNAXCPGYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600521 | |

| Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-53-8 | |

| Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction involves the condensation of three components:

-

A ketone (e.g., methyl ethyl ketone) to introduce the 5-methyl substituent.

-

A cyanoacetate ester (e.g., methyl cyanoacetate) to form the 2-amino and 3-carboxylate groups.

The reaction proceeds via a stepwise mechanism:

-

Knoevenagel condensation : The ketone and cyanoacetate ester form an α,β-unsaturated nitrile.

-

Cyclization : Sulfur participates in nucleophilic attack, leading to thiophene ring closure.

-

Aromatization : Elimination of water yields the 2-aminothiophene-3-carboxylate ester.

Table 1: Typical Gewald Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Ketone | Methyl ethyl ketone | Introduces 5-methyl group |

| Cyanoacetate ester | Methyl cyanoacetate | Provides 2-amino, 3-ester |

| Solvent | Ethanol or DMF | Facilitates reaction homogeneity |

| Catalyst | Morpholine | Base catalyst for condensation |

| Temperature | 80–100°C | Reflux conditions |

Optimization of Reaction Parameters

Key variables affecting yield and purity include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to ethanol.

-

Catalyst loading : Morpholine (20–30 mol%) balances reactivity and byproduct formation.

-

Sulfur stoichiometry : A 1:1 molar ratio of sulfur to ketone minimizes polysulfide byproducts.

Industrial-scale implementations often employ continuous flow reactors to improve heat transfer and reduce reaction times.

Base-Mediated Ester Hydrolysis

The methyl ester intermediate (methyl 3-amino-5-methylthiophene-2-carboxylate) undergoes saponification to yield the target carboxylic acid.

Reaction Conditions and Mechanism

Hydrolysis is typically performed using:

-

Co-solvents like tetrahydrofuran (THF) to improve ester solubility.

The mechanism involves nucleophilic acyl substitution:

Table 2: Hydrolysis Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH concentration | 3–4 M | Maximizes reaction rate |

| Temperature | 70°C | Balances kinetics/degradation |

| Reaction time | 5 hours | Ensures complete conversion |

Yield and Purity Considerations

-

Purity : Acidic workup (pH 2–3) removes residual base and inorganic salts.

Alternative Synthetic Routes

While the Gewald-hydrolysis sequence dominates, niche alternatives exist:

Direct Carboxylic Acid Synthesis

Rarely employed due to lower yields, this method uses cyanoacetic acid instead of its ester in the Gewald reaction. However, the free acid often inhibits cyclization, requiring harsher conditions (e.g., 120°C, 24 hours).

Functional Group Interconversion

-

Nitrile hydrolysis : 3-Cyano-5-methylthiophene derivatives can be hydrolyzed to carboxylic acids using concentrated HCl (reflux, 8 hours).

-

Oxidative methods : Thiophene aldehydes oxidized with KMnO₄ yield carboxylic acids, but this route is less atom-economical.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes:

-

Process mass intensity (PMI) reduction : Recycling solvents like DMF lowers waste.

-

Continuous manufacturing : Flow chemistry improves heat management and throughput.

-

Quality control : In-line FTIR monitors ester hydrolysis completion.

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gewald + hydrolysis | 85–92 | ≥98 | Excellent |

| Direct acid synthesis | 60–70 | 90–95 | Moderate |

| Nitrile hydrolysis | 75–80 | 85–90 | Limited |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

3-Amino-5-methylthiophene-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.

- Case Study : A study indicated that derivatives of this compound exhibit inhibitory effects on D-amino acid oxidase (DAO), an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies revealed that modifications on the thiophene ring enhance inhibitory potency, making it a candidate for further drug development .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens.

| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |

In vitro studies showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines.

- Mechanism of Action : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of specific signaling pathways.

- Case Study : A study focusing on breast cancer cell lines demonstrated significant reductions in cell viability at concentrations as low as 10 μM, highlighting its potential as an anticancer agent.

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their absorption and effectiveness on target plants .

Organic Synthesis

This compound serves as a building block for synthesizing more complex thiophene derivatives and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of thiophene derivatives are heavily influenced by substituents. Key analogs include:

Key Observations :

- Halogenated Derivatives : Chlorine (Cl) or fluorine (F) at the aryl group (position 5) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, making these compounds potent enzyme inhibitors .

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl or methyl esters) improve cell membrane permeability compared to carboxylic acids, which are more polar and often used in salt formation or conjugation reactions .

- Methyl Group Impact: The methyl group in 3-Amino-5-methylthiophene-2-carboxylic acid likely increases metabolic stability compared to bulkier aryl substituents, though this may reduce target specificity .

Biological Activity

3-Amino-5-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 172.20 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including D-amino acid oxidase (DAO), which is implicated in neurodegenerative diseases. Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance inhibitory potency .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Escherichia coli | 64 µg/mL | Lower sensitivity |

| Pseudomonas aeruginosa | 16 µg/mL | High sensitivity |

These findings suggest that the compound exhibits varying degrees of antimicrobial activity, with notable effectiveness against Pseudomonas aeruginosa.

Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

|---|---|---|

| HepG2 (Liver carcinoma) | 15 | 0.5 |

| MCF7 (Breast carcinoma) | 20 | 0.4 |

| HCT116 (Colorectal) | 25 | 0.6 |

The compound demonstrated significant cytotoxicity against HepG2 cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Anticancer Efficacy : A study published in MDPI highlighted that derivatives of thiophene compounds, including variations of this compound, showed promising results against various cancer cell lines, reinforcing the need for further investigation into its anticancer properties .

- Enzyme Inhibition Studies : Research conducted on thiophene derivatives indicated that modifications in the amino and carboxylic functional groups could enhance their efficacy as DAO inhibitors, with some derivatives showing IC50 values as low as 0.09 µM, suggesting high potency .

- Microwave-Assisted Synthesis : Innovative synthesis methods have been explored to improve yield and efficiency in producing thiophene derivatives, including microwave-assisted techniques that could facilitate faster development of biologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-methylthiophene-2-carboxylic acid, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with methylamine or methyl-substituted reagents under catalytic conditions. For example, copper chloride (CuCl₂) at 60–80°C in ethanol or DMF can facilitate amination . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction yields are improved by controlling stoichiometry and inert atmospheres .

Q. What are the stability considerations and recommended storage conditions for this compound?

- Methodology : The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizing agents (e.g., KMnO₄) or bases (e.g., NaOH), producing hazardous byproducts like sulfur oxides . Store in airtight containers at 2–8°C under nitrogen or argon to prevent oxidation. Avoid exposure to moisture and light .

Q. How can researchers safely handle and dispose of this compound?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) during handling. For spills, sweep material into sealed containers and dispose as hazardous waste via incineration (≥1000°C) to minimize sulfur oxide emissions. Avoid aqueous discharge due to environmental persistence .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound, and how can they be validated?

- Methodology : Computational studies (e.g., density functional theory, DFT) can model reaction pathways, such as electrophilic substitution at the thiophene ring. Validate mechanisms experimentally via in situ NMR or mass spectrometry (MS) to track intermediate formation . Isotopic labeling (e.g., ¹⁵N-amino groups) may clarify kinetic profiles .

Q. What methodologies are used to evaluate its biological activity in drug discovery?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity) . Advanced studies include molecular docking (AutoDock Vina) to predict binding affinity and in vivo efficacy testing in murine models .

Q. How can structural and electronic properties be characterized to inform material science applications?

- Methodology : X-ray crystallography resolves crystal packing and hydrogen-bonding networks. Spectroscopic techniques like FT-IR and UV-Vis analyze electronic transitions, while cyclic voltammetry assesses redox behavior for organic electronics applications .

Q. What environmental impact assessments are relevant for large-scale use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.